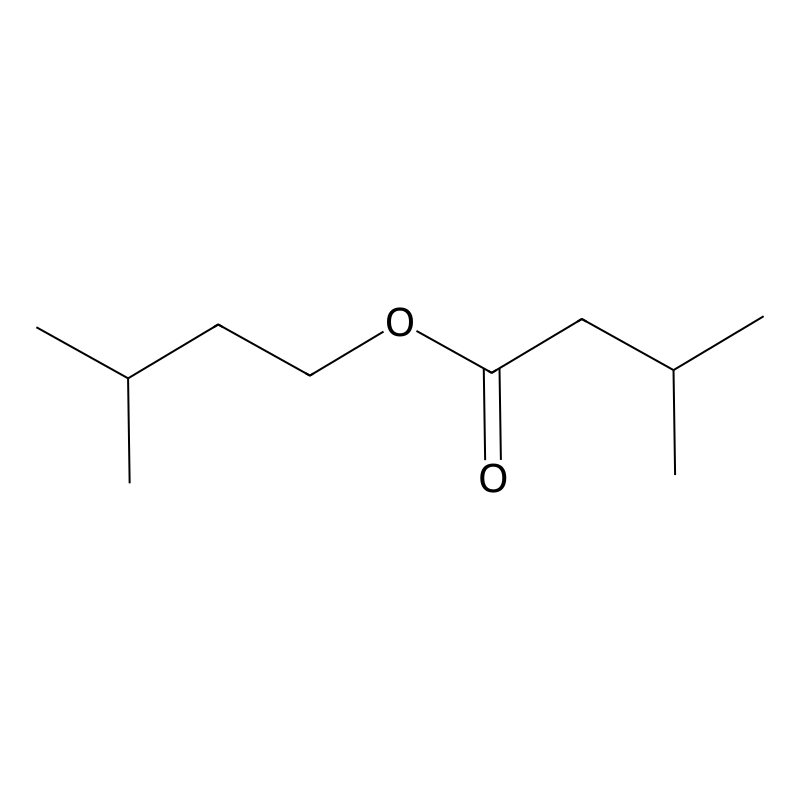Isoamyl isovalerate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1ml in 6ml 70% ethanol (in ethanol)
Canonical SMILES
Isoamyl isovalerate, also known as isopentyl isovalerate or 3-methylbutyl 3-methylbutanoate, finds limited application in scientific research outside its well-established role in the food industry as a flavoring agent [, ]. However, there are a couple of interesting research areas where it has been investigated:
Enzyme Efficiency Optimization
Studies have explored the use of isoamyl isovalerate as a substrate for lipases, enzymes that break down fats. Researchers have investigated methods to optimize the production of isoamyl isovalerate using immobilized lipases, with the goal of improving efficiency and yield [].
Flavor Chemistry Research
Due to its distinctive apple-like aroma, isoamyl isovalerate can be a useful tool in flavor chemistry research. Scientists may use it to study odor perception, flavor interactions, or the development of artificial flavors [].
Isoamyl isovalerate is an organic compound classified as an ester, with the molecular formula and a molecular weight of approximately 172.26 g/mol. It is commonly known for its fruity aroma, particularly reminiscent of apples, and is often utilized in the flavoring and fragrance industries. The compound is also referred to by other names, including isovaleric acid, isoamyl ester, and apple essence .
In this reaction, concentrated sulfuric acid acts as a catalyst. Other methods of synthesis include direct electrolytic oxidation of isoamyl alcohol and enzymatic synthesis using immobilized lipases .
Research indicates that isoamyl isovalerate exhibits antimicrobial properties, which may contribute to its utility in food preservation. Additionally, its pleasant aroma makes it a candidate for applications in cosmetics and personal care products. Some studies suggest that it may have potential effects on human health, although further research is necessary to fully understand its biological implications .
Isoamyl isovalerate can be synthesized through various methods:
- Esterification Method: This involves heating isoamyl alcohol and isovaleric acid in the presence of sulfuric acid as a catalyst. The reaction typically requires reflux conditions for several hours.
- Electrolytic Oxidation: This method utilizes electrolysis to oxidize isoamyl alcohol directly, producing isoamyl isovalerate with a yield of approximately 70.6% under controlled conditions .
- Enzymatic Synthesis: Utilizing immobilized lipase enzymes has been shown to facilitate the synthesis of isoamyl isovalerate under mild conditions, enhancing yield and reducing by-products .
Isoamyl isovalerate finds extensive applications in various industries:
- Flavoring: It is widely used in food products to impart fruity flavors, particularly in beverages and confectionery.
- Fragrance: The compound's appealing scent makes it suitable for use in perfumes and scented products.
- Pharmaceuticals: Its antimicrobial properties may allow for applications in drug formulations or as a preservative .
Isoamyl isovalerate shares structural similarities with several other esters and compounds known for their fruity aromas. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Isoamyl acetate | Known for its strong banana aroma | |
| Ethyl butyrate | Fruity scent reminiscent of pineapples | |
| Butyl acetate | Commonly used solvent with a sweet smell | |
| Isobutyl acetate | Used in flavoring; has a slightly different odor profile |
Uniqueness of Isoamyl Isovalerate
What distinguishes isoamyl isovalerate from these similar compounds is its specific fruity aroma profile that closely resembles apples. This makes it particularly valuable in flavoring applications where an apple note is desired, setting it apart from other esters that may evoke different fruit scents or serve different functional roles.
Physical Description
Colourless liquid with a fruity apple-like odou
XLogP3
Boiling Point
Density
UNII
GHS Hazard Statements
H411 (97.73%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Environmental Hazard
Other CAS
Wikipedia
Use Classification
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]








